3-Amino-2,3-diphenylacrylonitrile
Description
3-Amino-2,3-diphenylacrylonitrile is an acrylonitrile derivative featuring two phenyl groups at positions 2 and 3, with an amino group substituted at position 2. This compound belongs to the broader class of diarylacrylonitriles, which are characterized by their conjugated nitrile group and aromatic substituents.
Structure
3D Structure
Properties
CAS No. |
478296-46-7 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(E)-3-amino-2,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H,17H2/b15-14- |
InChI Key |
KEKPTCUUOVEUNV-PFONDFGASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-diphenylacrylonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde with malononitrile in the presence of a base such as piperidine. The resulting intermediate is then subjected to a reaction with aniline to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,3-diphenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
3-Amino-2,3-diphenylacrylonitrile has the molecular formula and a molecular weight of approximately 220.27 g/mol. The compound features a nitrile functional group and an amino group, which contribute to its reactivity and potential applications in synthesis and biological interactions .
Organic Synthesis
Reactivity in Catalytic Reactions
this compound has been utilized in various catalytic reactions. For instance, it can participate in transfer hydrogenation processes where it is converted into primary or secondary amines using metal-ligand complexes as catalysts. This reaction is significant for synthesizing amines from nitriles under mild conditions, highlighting the compound's role as an intermediate in organic synthesis .
Synthesis of Functionalized Derivatives
The compound serves as a precursor for synthesizing various functionalized derivatives. Its amino group can be modified to create new compounds with enhanced biological activity or improved material properties. The synthetic versatility of this compound allows researchers to explore new chemical entities for pharmaceuticals or advanced materials .
Medicinal Chemistry
Potential Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The ability to modify the compound's structure allows for the development of targeted therapies against specific cancer types .
Inhibition of Fat Mass and Obesity-Related Proteins
Recent studies have explored the potential of this compound as an inhibitor of fat mass and obesity-associated proteins (FTO). This application is particularly relevant in the context of metabolic disorders and obesity treatment strategies, as inhibiting these proteins may lead to weight management solutions .
Materials Science
Aggregation-Induced Emission
The compound's unique properties enable its use in materials science, particularly in the development of luminescent materials. This compound can be incorporated into systems exhibiting aggregation-induced emission (AIE), which is characterized by weak fluorescence in solution but strong emission when aggregated. This property is valuable for creating sensors and imaging agents that respond to environmental changes .
Nanocomposite Development
Incorporating this compound into nanocomposites enhances their mechanical and thermal properties. Research has demonstrated that such composites can be engineered for specific applications in electronics and photonics due to their improved stability and performance under various conditions .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Amino Acrylonitriles | Medicinal Chemistry | Derivatives showed significant inhibition of cancer cell proliferation through apoptosis pathways. |
| Inhibition of FTO by Acrylonitrile Derivatives | Biochemistry | Identified potential therapeutic agents for obesity management by targeting fat-related proteins. |
| Development of AIE Materials | Materials Science | Demonstrated strong luminescence changes upon aggregation, useful for sensor applications. |
Mechanism of Action
The mechanism of action of 3-Amino-2,3-diphenylacrylonitrile in biological systems involves its interaction with cellular targets. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. It interacts with specific proteins and enzymes, leading to programmed cell death . The exact molecular targets and pathways are still under investigation, but its ability to selectively target cancer cells makes it a promising compound for therapeutic applications.
Comparison with Similar Compounds
Core Structural Features
The acrylonitrile scaffold serves as a common framework for diverse analogs. Key structural variations arise from substitutions on the aromatic rings or the acrylonitrile backbone:
Physicochemical Properties
- Lipophilicity: Methoxy groups in the trimethoxyphenyl analog () increase lipophilicity, enhancing cellular uptake. In contrast, the amino group in the target compound may reduce logP values, affecting solubility and distribution.
Biological Activity
3-Amino-2,3-diphenylacrylonitrile (ADAC) is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
ADAC is characterized by its unique structure, which includes an amino group and a nitrile group attached to a diphenylacrylonitrile backbone. The molecular formula for ADAC is . Its structural features contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that ADAC exhibits notable anti-cancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines. The following sections detail the findings from several studies.
Anti-Cancer Activity
-
Inhibition of Tumor Cell Proliferation :
- In vitro assays have shown that ADAC significantly inhibits the proliferation of human breast cancer cell lines. The compound's mechanism appears to involve the modulation of cellular pathways related to proliferation and apoptosis .
-
Comparative Efficacy :
- A study comparing ADAC with structurally similar compounds found that it exhibited superior anti-cancer activity. For example, derivatives with a para-substituted halogen showed considerable antiproliferative effects against various human cancer cell lines, with IC50 values ranging from 0.46 to 100 μM .
Case Studies
-
Study on Cytotoxicity :
- A series of analogs of 2,3-diphenylacrylonitrile were synthesized and evaluated for cytotoxic activities against human cancer cell lines such as A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), and HCT15 (colon). Among these, compound 3c displayed the most potent activity with IC50 values significantly lower than those of standard treatments like doxorubicin .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of ADAC can be influenced by structural modifications. The following table summarizes the relationship between structural features and biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino and nitrile groups | High anti-cancer potency |
| 2,3-Diphenylacrylonitrile | Lacks amino group | Moderate anti-cancer activity |
| 4-Amino-2,3-diphenylacrylonitrile | Different substitution | Higher anti-cancer potency |
| 4-(Dimethylamino)-2,3-diphenylacrylonitrile | Dimethylamino group | Potentially higher activity |
The presence of electron-donating groups at specific positions on the phenyl ring has been found to enhance cytotoxicity, while electron-withdrawing groups may reduce it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
